tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Description
Chemical Structure and Key Features tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate (CAS: 320580-76-5) is a piperidine derivative featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz) group at the 4-position of the piperidine ring. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol . The stereochemistry (3R,4S) is critical for its applications in asymmetric synthesis and drug development, particularly in constructing chiral intermediates for protease inhibitors or kinase modulators.
The Boc group provides acid-labile protection for the piperidine nitrogen, while the Cbz group offers base-sensitive protection for the adjacent amine. This dual protection strategy enables sequential deprotection in multi-step syntheses, making the compound versatile in medicinal chemistry workflows .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-9-15(14(19)11-21)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3,(H,20,22)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQHRSMMDLWGKF-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate, a compound with the CAS number 1707290-21-8, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C18H27N3O4
- Molecular Weight : 349.43 g/mol
- IUPAC Name : this compound
- CAS Number : 1707290-21-8
The compound functions primarily as an intermediate in the synthesis of various biologically active molecules. Its structure allows it to interact with specific enzymes and receptors, which can lead to various biological effects. The presence of both amino and carboxylate functional groups enhances its ability to form hydrogen bonds, potentially increasing its affinity for biological targets.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound. It has been reported to exhibit:
- Antimicrobial Activity : Preliminary tests indicate that the compound possesses moderate antibacterial properties against Gram-positive bacteria.
| Target Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 8 |
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, including breast and colon cancer cells.
Case Studies
-
Study on Anticancer Activity :
- Researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. assessed the antimicrobial properties of the compound against various pathogens. The results indicated that it was particularly effective against Staphylococcus aureus, highlighting its potential application in treating infections caused by antibiotic-resistant strains.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthesis route often includes:
- Protection of amine groups using benzyloxycarbonyl (Cbz) derivatives.
- Formation of the tert-butyl ester.
- Final deprotection steps to yield the target compound.
Potential Derivatives
The compound can be modified to enhance its biological activity or selectivity towards specific targets. For example:
- Fluorinated Derivatives : Introducing fluorine atoms can increase metabolic stability and potency.
| Derivative | Activity Increase (%) |
|---|---|
| Fluoro-tert-butyl derivative | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of Boc/Cbz-protected piperidines. Below is a comparative analysis with structurally related derivatives, focusing on substituents, stereochemistry, and synthetic utility:
Key Research Findings
Stereochemical Impact :
- The (3R,4S) configuration of the target compound distinguishes it from analogues like (3S,4S)-difluorophenyl derivatives (e.g., 10a). Fluorinated derivatives (e.g., 10a–c) exhibit lower molecular weights (295–313 g/mol) due to reduced substituent bulk but higher lipophilicity (logP ~2.5–3.0), enhancing membrane permeability .
- In contrast, the pyridinylmethyl-substituted analogue (CAS 1217722-00-3) has a lower molecular weight (307.40 g/mol) and improved aqueous solubility (~5 mg/mL) due to the polar pyridine ring .
Synthetic Utility: The target compound’s orthogonal protection (Boc/Cbz) enables selective deprotection under acidic (Boc) or hydrogenolytic (Cbz) conditions. This contrasts with tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6), which lacks a Cbz group and requires alternative strategies for amine modification . tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 1217536-28-1) incorporates a methoxycarbonyl side chain, enabling further functionalization via ester hydrolysis .
Stability and Reactivity: The Cbz group in the target compound is susceptible to hydrogenolysis, whereas analogues with sulfonyl or acetyl groups (e.g., ) exhibit greater stability under reducing conditions. Compounds like tert-butyl 4-(4-boronophenyl)piperidine-1-carboxylate (CAS 956136-85-9) integrate boronate esters for Suzuki-Miyaura cross-coupling, a feature absent in the target compound .
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For analogous piperidine-carboxylates, key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen .
- Carbamate Formation : React benzyloxycarbonyl (Cbz) groups with amines under mild conditions (e.g., DCM, 0–20°C) to avoid racemization .
- Stereochemical Control : Chiral resolution via crystallization or enzymatic methods may be required to achieve the (3R,4S) configuration .
Common reagents include triethylamine for pH adjustment and DMAP as a catalyst for esterification .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C under inert gas (e.g., N2) to prevent hydrolysis of the Boc and Cbz groups .
- Handling : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to minimize exposure to dust . Avoid contact with strong oxidizing agents (e.g., KMnO4), which may degrade the carbamate moieties .
Q. What analytical techniques are critical for confirming the compound’s stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
- NMR Spectroscopy : Analyze coupling constants (e.g., <sup>3</sup>JH-H) in the piperidine ring to confirm the (3R,4S) configuration .
- X-ray Crystallography : For definitive structural confirmation, co-crystallize with a heavy atom (e.g., bromine) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the benzyloxycarbonyl group?
- Methodological Answer :
- Solvent Selection : Use dichloromethane (DCM) for better solubility of intermediates .
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-carbonylation) .
- Catalyst Screening : Test DMAP vs. HOBt to enhance coupling efficiency in carbamate formation .
- Yield Monitoring : Track by TLC (silica gel, UV visualization) and purify via flash chromatography (hexane/EtOAc gradient) .
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Methodological Answer :
- Assay Reproducibility : Validate cell-based assays using standardized protocols (e.g., ATP levels for viability) to rule out batch-to-batch variability .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., free amines from Boc/Cbz cleavage) that may confound activity results .
- Structural Analog Comparison : Compare activity against analogs (e.g., nitrobenzyl-substituted piperidines) to isolate structure-activity relationships .
Q. What strategies mitigate racemization during synthetic steps involving the chiral centers?
- Methodological Answer :
- Low-Temperature Reactions : Maintain temperatures below 10°C during amine acylation .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Circular Dichroism (CD) Monitoring : Periodically test intermediate stereochemistry to detect early racemization .
Contradictions in Evidence and Recommendations
- Safety Classification : Some SDS indicate "Not classified" for hazards , while others mandate respiratory protection . Recommendation: Assume precautionary measures (gloves, goggles) regardless of classification .
- Synthetic Routes : Variations in solvent systems (e.g., DCM vs. THF) are noted . Recommendation: Pilot small-scale reactions to determine optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
